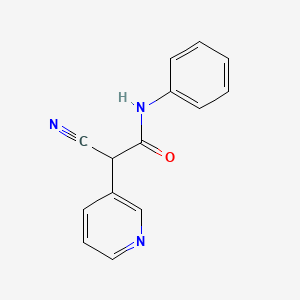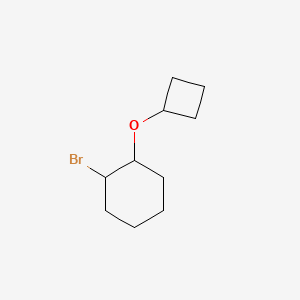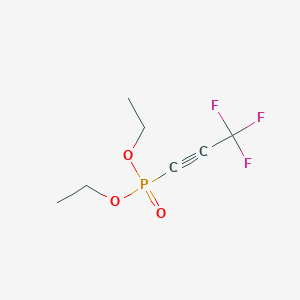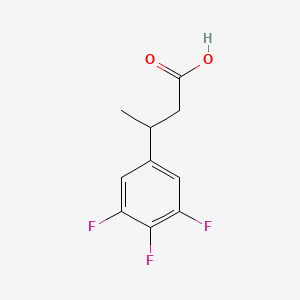
2-(1-Ethylcyclobutyl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethylcyclobutyl)propanal is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclobutane ring substituted with an ethyl group and a propanal group, making it a unique structure with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(1-Ethylcyclobutyl)propanal can be achieved through several synthetic routes. One common method involves the reaction of cyclobutylmethyl ketone with ethylmagnesium bromide (a Grignard reagent) to form the corresponding alcohol, which is then oxidized to yield the aldehyde. The reaction conditions typically involve anhydrous solvents and low temperatures to ensure the stability of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of cyclobutylmethyl ketone followed by selective oxidation. Catalysts such as palladium on carbon (Pd/C) are often used in the hydrogenation step, while oxidizing agents like pyridinium chlorochromate (PCC) are employed for the oxidation process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Ethylcyclobutyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethyl group on the cyclobutane ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine, chlorine), electrophiles
Major Products Formed
Oxidation: 2-(1-Ethylcyclobutyl)propanoic acid
Reduction: 2-(1-Ethylcyclobutyl)propanol
Substitution: Various substituted derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
2-(1-Ethylcyclobutyl)propanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Ethylcyclobutyl)propanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can then undergo further reactions. The cyclobutane ring may also participate in ring-opening reactions under certain conditions, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparación Con Compuestos Similares
2-(1-Ethylcyclobutyl)propanal can be compared with other cycloalkane derivatives such as cyclopentylpropanal and cyclohexylpropanal. These compounds share similar ring structures but differ in the size of the ring and the nature of the substituents. The unique combination of the cyclobutane ring and the ethyl group in this compound gives it distinct chemical properties and reactivity compared to its analogs.
List of Similar Compounds
- Cyclopentylpropanal
- Cyclohexylpropanal
- 2-(1-Methylcyclobutyl)propanal
Propiedades
Fórmula molecular |
C9H16O |
|---|---|
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
2-(1-ethylcyclobutyl)propanal |
InChI |
InChI=1S/C9H16O/c1-3-9(5-4-6-9)8(2)7-10/h7-8H,3-6H2,1-2H3 |
Clave InChI |
RFGPPGWXXSXUSL-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCC1)C(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylicacid](/img/structure/B13616612.png)





![N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(4-methylphenyl)acetamide](/img/structure/B13616676.png)





![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid](/img/structure/B13616715.png)

